![molecular formula C11H8ClN3O3 B1416548 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS No. 1147979-38-1](/img/structure/B1416548.png)
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
Overview
Description
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.66 . It is a solid substance with a melting point between 131 - 133 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine consists of a pyrimidine ring substituted with a chloro group at the 4th position, a methoxy group at the 5th position, and a nitrophenyl group at the 2nd position .Physical And Chemical Properties Analysis
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a solid substance with a melting point between 131 - 133 degrees Celsius . It has a molecular weight of 265.66 .Scientific Research Applications
Cardiovascular Research
This compound is known to inhibit cardiovascular sickness by decreasing levels of low-density lipoprotein (LDL) cholesterol level in blood .
Polymerization Catalysis
It has been used in the synthesis and characterization of unsymmetrical salphen-Al complexes, which are important for ring-opening polymerization catalysis .
Anti-inflammatory and Analgesic Research
Some derivatives have been tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages and were seen to be active in inhibition of prostaglandin E2 and interleukin activity. It has also been converted to novel fused ring compounds resulting in potent analgesic and anti-inflammatory compounds .
Chemical Synthesis
The compound has been used in selective displacement reactions in chemical synthesis, leading to the creation of pharmacologically active decorated six-membered rings .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities and are part of several larger biomolecules, including the nucleotides uracil, thymine, and cytosine, which are components of RNA and DNA .
Mode of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, often by mimicking the structure of natural pyrimidines .
Biochemical Pathways
Without specific information on 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine, it’s difficult to say which biochemical pathways it might affect. Pyrimidines play key roles in numerous biochemical pathways, particularly those involved in the synthesis of dna and rna .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s physiology .
Result of Action
Pyrimidine derivatives can have a wide range of effects depending on their specific structures and targets .
properties
IUPAC Name |
4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDCLFRBDFWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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